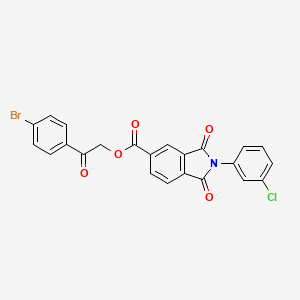![molecular formula C12H14N4O5 B5697157 N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)
N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide, also known as MNBC, is a chemical compound that belongs to the class of carboximidamides. It has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies.
Mecanismo De Acción
The mechanism of action of N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been shown to have antiviral and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide. One direction is to investigate its potential use as a diagnostic tool for cancer and other diseases. Another direction is to explore its potential use as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide involves the reaction of 4-nitrobenzenecarboximidamide with morpholine and phosgene. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies. It has been shown to have anticancer, antiviral, and antibacterial activities. N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c13-11(9-1-3-10(4-2-9)16(18)19)14-21-12(17)15-5-7-20-8-6-15/h1-4H,5-8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFVWHBWHNSIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(morpholin-4-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)

![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)
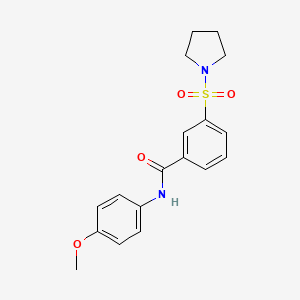
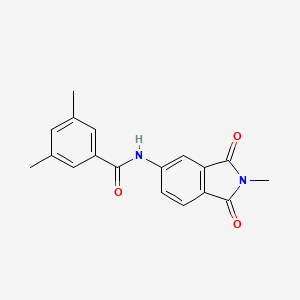
![5-(4-methoxyphenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5697119.png)
![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)
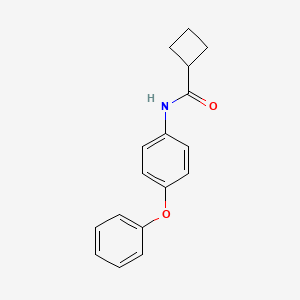
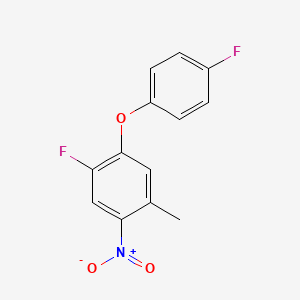
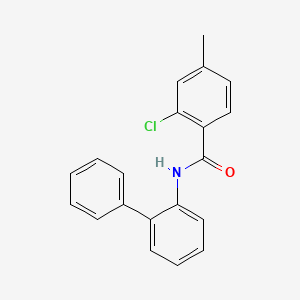
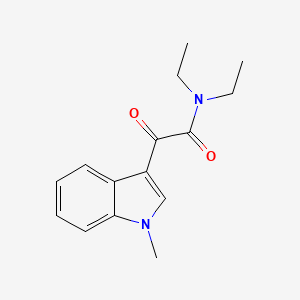
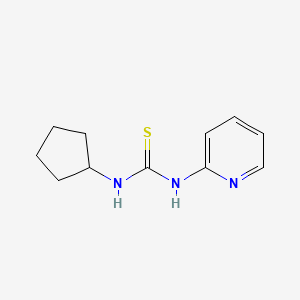
![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
